molecular formula C18H29ClN2O2 B2922678 N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride CAS No. 2418644-03-6

N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride

Cat. No.: B2922678
CAS No.: 2418644-03-6
M. Wt: 340.89
InChI Key: PZSSZRPTNKSERR-NRZPPVGBSA-N
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Description

N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and a trimethylphenoxyacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, followed by the introduction of the aminomethyl group. The final step involves the coupling of the trimethylphenoxyacetamide moiety under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-(Aminomethyl)cyclohexyl]methylamine
  • 1,4-BIS-(AMINOMETHYL)-CYCLOHEXANE

Uniqueness

N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring, aminomethyl group, and trimethylphenoxyacetamide moiety sets it apart from other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-12-8-13(2)18(14(3)9-12)22-11-17(21)20-16-6-4-15(10-19)5-7-16;/h8-9,15-16H,4-7,10-11,19H2,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSSZRPTNKSERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2CCC(CC2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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